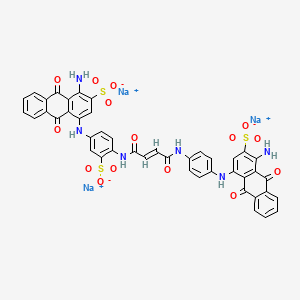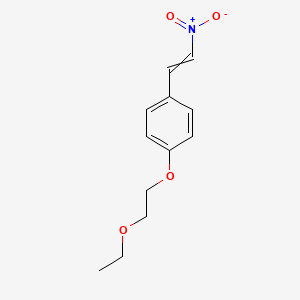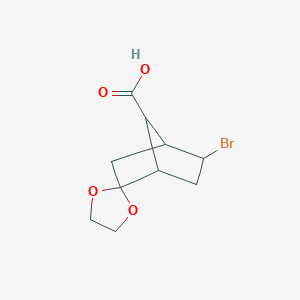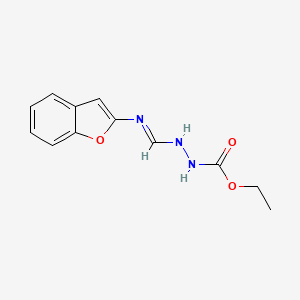
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is an organic compound that features a benzofuran moiety linked to a hydrazinecarboxylic acid ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester typically involves the condensation of 2-benzofuran-1-carbaldehyde with hydrazinecarboxylic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the hydrazinecarboxylic acid ethyl ester group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxylic acid ethyl ester: Shares the hydrazinecarboxylic acid ethyl ester moiety but lacks the benzofuran ring.
2-Benzofuran-1-carbaldehyde: Contains the benzofuran ring but lacks the hydrazinecarboxylic acid ethyl ester group.
Uniqueness: 2-(2-Benzofuranyliminomethyl)hydrazinecarboxylic acid ethyl ester is unique due to the combination of the benzofuran and hydrazinecarboxylic acid ethyl ester moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
72583-90-5 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl N-[[(E)-1-benzofuran-2-yliminomethyl]amino]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-12(16)15-14-8-13-11-7-9-5-3-4-6-10(9)18-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
LHZUSICPOSOXPP-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)NN/C=N/C1=CC2=CC=CC=C2O1 |
SMILES canonique |
CCOC(=O)NNC=NC1=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
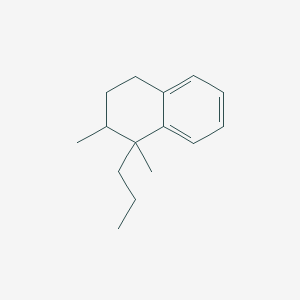
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
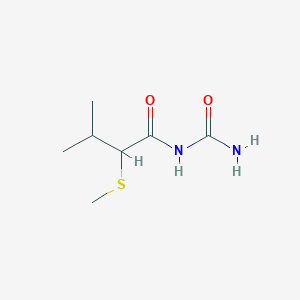
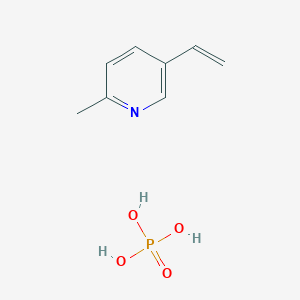

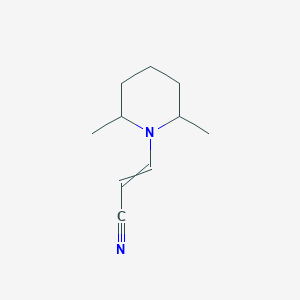
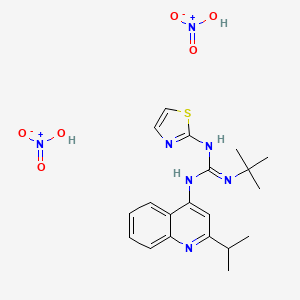

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
